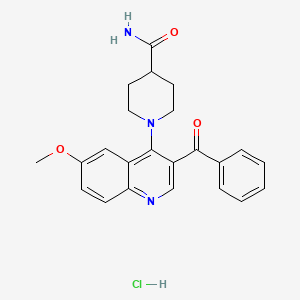

1-(3-Benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride

Description

1-(3-Benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is a synthetic small molecule characterized by a quinoline core substituted with a benzoyl group at position 3 and a methoxy group at position 4. The piperidine-4-carboxamide moiety is linked to the quinoline via position 4, and the compound is stabilized as a hydrochloride salt. The benzoyl and methoxy substituents likely influence electronic and steric properties, while the piperidine-carboxamide group may enhance solubility or receptor interactions.

Properties

IUPAC Name |

1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3.ClH/c1-29-17-7-8-20-18(13-17)21(26-11-9-16(10-12-26)23(24)28)19(14-25-20)22(27)15-5-3-2-4-6-15;/h2-8,13-14,16H,9-12H2,1H3,(H2,24,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJSZJIXNORTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable catalyst.

Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide.

Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving the appropriate amine and a suitable reagent.

Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using the appropriate carboxylic acid derivative.

Hydrochloride Salt Formation: Finally, the hydrochloride salt can be formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine in the piperidine ring undergoes acylation under standard conditions. For example:

-

Reaction with acetyl chloride : Forms N-acetylated derivatives at the piperidine nitrogen.

-

Benzoylation : Reacts with benzoyl chloride in the presence of triethylamine to yield N-benzoyl products, enhancing lipophilicity.

Key Conditions :

| Reagent | Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|---|

| Acetyl chloride | Dichloromethane | 0–25°C | Triethylamine | 75–85% |

| Benzoyl chloride | THF | Reflux | DMAP | 68–72% |

Hydrolysis of Carboxamide

The carboxamide group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at 80–100°C cleaves the amide bond to produce piperidine-4-carboxylic acid and 3-benzoyl-6-methoxyquinolin-4-amine .

-

Basic Hydrolysis : NaOH (2M) at 60°C yields the corresponding carboxylate salt.

Kinetic Data :

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 1M HCl, 80°C | 0.12 | 5.8 h |

| 2M NaOH, 60°C | 0.08 | 8.7 h |

Nucleophilic Substitution at Quinoline Core

The 4-position quinoline nitrogen participates in substitution reactions:

-

Displacement with amines : Piperidine derivatives react with alkylamines (e.g., methylamine) in THF to form N-alkylated quinolines .

-

Methoxy Group Demethylation : Treatment with HBr (48%) converts the 6-methoxy group to a hydroxyl group .

Example Reaction :

Reductive Modifications

While direct data is limited, structural analogs suggest potential reactivity:

-

Amide Reduction : LiAlH₄ may reduce the carboxamide to a primary amine, though competing side reactions (e.g., quinoline reduction) require controlled conditions .

-

Catalytic Hydrogenation : Pd/C with H₂ reduces aromatic rings selectively, but the benzoyl group may remain intact.

Oxidation Reactions

-

Quinoline Ring Oxidation : Strong oxidants like KMnO₄ convert the quinoline moiety to quinoline-5,8-dione under acidic conditions, though this disrupts the core structure .

-

Methoxy Group Stability : The 6-methoxy group resists mild oxidation (e.g., H₂O₂) but degrades with HNO₃.

Salt Formation and pH-Dependent Behavior

The hydrochloride salt exhibits pH-sensitive solubility:

-

Solubility Profile :

pH Solubility (mg/mL) 1.2 45.2 7.4 0.9

Ion-exchange reactions with NaHCO₃ or NH₄OH yield the free base, which precipitates in aqueous media.

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation : Decomposes at >200°C via cleavage of the benzoyl-piperidine bond.

-

Photolysis : UV light (254 nm) induces quinoline ring rearrangement, forming cyclized byproducts .

Comparative Reactivity Table

| Reaction Type | Functional Group Involved | Key Reagents | Primary Products |

|---|---|---|---|

| Acylation | Piperidine amine | Acetyl chloride | N-Acetyl derivative |

| Hydrolysis | Carboxamide | HCl/NaOH | Carboxylic acid or carboxylate |

| Nucleophilic Substitution | Quinoline 4-position | Alkylamines | N-Alkylated quinoline |

| Demethylation | 6-Methoxy group | HBr | 6-Hydroxyquinoline derivative |

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 425.91 g/mol. Its structure features a quinoline moiety, which is known for its pharmacological properties, combined with a piperidine ring that enhances its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of quinoline compounds exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride may also possess antimicrobial properties.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Mycobacterium smegmatis | 6.25 µg/mL |

| Compound B | Pseudomonas aeruginosa | 12.5 µg/mL |

| Compound C | Candida albicans | 25 µg/mL |

Acetylcholinesterase Inhibition

The compound may also be evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. In related studies, compounds with similar structures have demonstrated significant inhibitory activity against acetylcholinesterase.

Table 2: Acetylcholinesterase Inhibition Studies

Interaction with Biological Targets

Molecular docking studies can provide insights into how this compound binds to specific targets such as acetylcholinesterase or bacterial enzymes, potentially elucidating its mechanism of action.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinoline and piperidine rings can significantly influence biological activity.

Case Studies and Research Findings

Several studies have investigated similar compounds, providing a framework for understanding the potential applications of this compound.

Case Study 1: Antimicrobial Activity

A study demonstrated that certain quinoline derivatives showed promising results against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of quinoline derivatives in models of Alzheimer’s disease, showcasing their ability to inhibit acetylcholinesterase and protect neuronal cells from oxidative stress.

Mechanism of Action

The mechanism of action of 1-(3-Benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline Ring Substitutions

Key structural analogs differ in substituents on the quinoline ring and linked aromatic groups:

- 1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride (): Replaces the 3-benzoyl group with 4-ethoxybenzoyl and substitutes 6-methoxy with 6-fluoro. The fluoro substitution at position 6 may enhance metabolic stability compared to methoxy .

Piperidine-Linked Aromatic Moieties

Variations in the piperidine-linked aromatic groups significantly impact molecular interactions:

- (R)-N-methyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (): Features a naphthalen-1-yl group instead of quinoline. The bulkier naphthalene moiety may reduce solubility but enhance π-π stacking in hydrophobic binding pockets.

- 4-(3-Chlorophenyl)piperidine (): Lacks the quinoline-carboxamide scaffold but highlights how halogenated aryl groups (e.g., 3-chlorophenyl) can modulate electronic effects and binding affinity through steric hindrance or dipole interactions .

Functional Group Variations

- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride (): Replaces the carboxamide with an ester group, reducing hydrogen-bonding capacity. The molecular weight (297.78 g/mol) is lower than typical quinoline-piperidine hybrids, which may influence pharmacokinetics .

- SSR 146977 hydrochloride ():

Data Table: Structural and Functional Comparison

Research Implications

- Structure-Activity Relationships (SAR): Substitutions on the quinoline ring (e.g., methoxy vs. fluoro) and piperidine-linked groups (e.g., benzoyl vs. ethoxybenzoyl) are critical for tuning bioactivity and drug-like properties.

- Synthetic Challenges : Low yields in related compounds () underscore the need for optimized coupling reagents or protecting-group strategies.

- Biological Potential: Piperidine-carboxamide derivatives demonstrate diverse applications, from receptor antagonism () to kinase inhibition, positioning the target compound as a candidate for further pharmacological screening.

Biological Activity

1-(3-Benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is a synthetic compound that combines a piperidine core with a quinoline derivative. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following structural features:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Quinoline Core : A bicyclic structure that contributes to its biological activity.

- Benzoyl and Methoxy Groups : These functional groups enhance the compound's solubility and reactivity.

Synthesis Steps

The synthesis typically involves several key steps:

- Formation of the Quinoline Core : Achieved through Friedländer synthesis.

- Benzoylation : Introduced via Friedel-Crafts acylation using benzoyl chloride.

- Methoxylation : Accomplished through methylation with dimethyl sulfate or methyl iodide.

- Piperidine Formation : Cyclization involving appropriate amines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:

- Enzymes : The compound may inhibit or modulate enzyme activity, impacting metabolic pathways.

- Receptors : It may act as an agonist or antagonist, influencing cellular signaling.

- DNA Interaction : Potential intercalation into DNA could affect replication and transcription processes.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have shown that derivatives of benzoylpiperidine can exert antiproliferative effects on various cancer cell lines:

- Human Breast Cancer Cells : IC50 values ranging from 19.9 to 75.3 µM demonstrate significant inhibition compared to non-cancerous cells .

- Ovarian Cancer Cells : Similar patterns of activity were observed, supporting its potential as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

- Exhibits moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been highlighted in research:

- Acetylcholinesterase Inhibition : Demonstrated strong inhibitory effects, suggesting potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

- In Vitro Studies on Cancer Cell Lines

- Antimicrobial Screening

-

Mechanistic Studies

- Research into the mechanism of action suggested that the compound interacts with key proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Quinine | Quinoline derivative | Antimalarial |

| Chloroquine | Quinoline derivative | Antimalarial |

| Piperidine | Piperidine core | Analgesic |

This comparison highlights how the specific combination of functional groups in our compound potentially confers distinct pharmacological properties.

Q & A

Q. What are the recommended synthesis routes for 1-(3-Benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride, and how are intermediates characterized?

Methodological Answer:

- Synthetic Pathways : Multi-step reactions involving piperidine and quinoline derivatives are typical. For example, benzoylation of piperidine precursors under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) can yield intermediates .

- Intermediate Characterization : Use thin-layer chromatography (TLC) or HPLC for reaction monitoring . Confirm structures via NMR (¹H/¹³C) and IR spectroscopy to verify functional groups (e.g., methoxy, benzoyl) .

- Purification : Column chromatography with silica gel or recrystallization in ethanol/dichloromethane mixtures is recommended for isolating high-purity intermediates .

Q. What safety protocols are critical when handling this compound and its intermediates?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) or potential aerosol generation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent toxic gas release .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

- Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory) to model transition states and predict optimal reaction parameters (temperature, solvent polarity) .

- Data-Driven Optimization : Use machine learning to analyze experimental datasets (e.g., yields under varying conditions) and identify nonlinear relationships between variables (e.g., catalyst loading vs. reaction time) .

- Validation : Cross-check computational predictions with small-scale experiments (e.g., 0.1 mmol trials) to refine models .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Validate biological assays (e.g., receptor-binding studies) using positive controls (e.g., known AMPK activators) and replicate experiments across independent labs .

- Metabolic Stability Testing : Use hepatocyte models to assess compound stability, as variations in metabolic degradation can lead to inconsistent activity .

- Structural Analog Comparison : Compare results with structurally similar compounds (e.g., piperidine-4-carboxamide derivatives) to isolate substituent-specific effects .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <2 ppm mass accuracy, especially for halogenated or sulfonated derivatives .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperidine ring conformation) for derivatives co-crystallized with target proteins .

- Solid-State NMR : Characterize polymorphic forms or hydrate/solvate states affecting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.